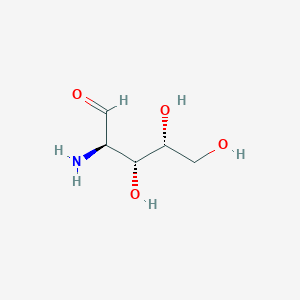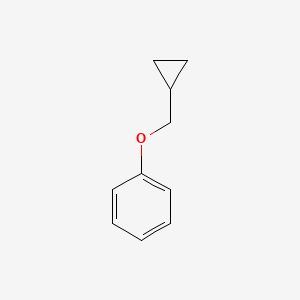
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide
Descripción general
Descripción
N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide, also known as FEN compound, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has a unique mechanism of action that involves the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO enzymes, N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has been found to have several biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain, increased neurotrophic factor expression, and decreased oxidative stress. These effects may contribute to the neuroprotective and anticancer properties of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound is its unique mechanism of action, which makes it a promising candidate for further research in several areas of scientific research. However, one of the limitations of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound, including:
1. Further studies on the neuroprotective effects of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound in animal models of neurodegenerative diseases.
2. Studies on the potential anticancer properties of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound in cancer cell lines and animal models.
3. Development of new drugs based on the structure of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound with improved solubility and pharmacokinetic properties.
4. Studies on the effects of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound on other neurotransmitter systems, such as the glutamate system.
5. Studies on the potential use of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound is a novel compound with a unique mechanism of action and potential applications in several areas of scientific research. Further research is needed to fully explore the potential of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound and its derivatives for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has been found to have anticancer properties and may have potential applications in the development of new cancer therapies. In drug discovery, N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide compound has been studied as a lead compound for the development of new drugs with novel mechanisms of action.
Propiedades
IUPAC Name |
(2R)-6-formyl-N-[(1S)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(14-5-3-2-4-6-14)19-18(21)17-11-22-16-9-13(10-20)7-8-15(16)23-17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUKABJXKKWHS-YVEFUNNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2COC3=C(O2)C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2COC3=C(O2)C=CC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



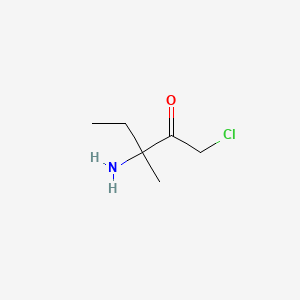

![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)
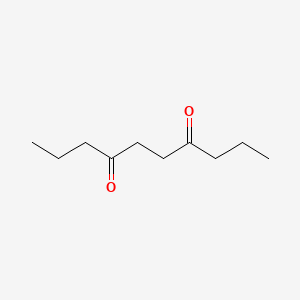

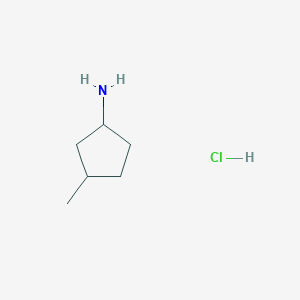

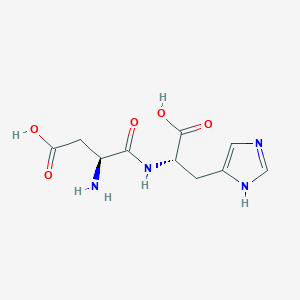
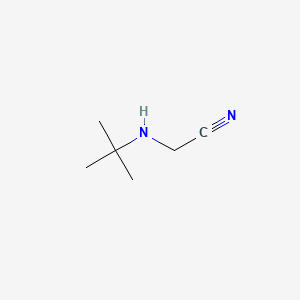
![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)

![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)
